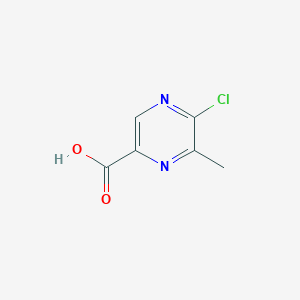

5-Chloro-6-methylpyrazine-2-carboxylic acid

Übersicht

Beschreibung

5-Chloro-6-methylpyrazine-2-carboxylic acid is a compound that is structurally related to various pyrazine derivatives which have been studied for their potential applications in pharmaceuticals and as ligands for complexation with metals. The compound itself is not directly mentioned in the provided papers, but its analogs and derivatives have been synthesized and analyzed for their chemical and physical properties, as well as their biological activities .

Synthesis Analysis

The synthesis of related pyrazine carboxylic acids typically involves multi-step reactions starting from different building blocks. For instance, the synthesis of 5-methylpyrazine-2-carboxylic acid has been achieved through chemical, electrochemical, and microbial methods, with chemical synthesis being the most common approach . Another example is the synthesis of 5-chloropyrazinecarboxylic acid, which was prepared by condensation of 2-furylglyoxal with aminoacetamide, followed by chlorination and permanganate oxidation . These methods highlight the versatility of synthetic approaches that can be adapted for the synthesis of 5-Chloro-6-methylpyrazine-2-carboxylic acid.

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is often characterized by X-ray crystallography. For example, the crystal structure of a related compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, was determined and showed a triclinic system . Additionally, the crystal structures of various pyrazinecarboxylic acids have been analyzed to examine the occurrence of supramolecular synthons, which are crucial for understanding the self-assembly and crystal engineering strategies of these compounds .

Chemical Reactions Analysis

Pyrazine derivatives undergo a variety of chemical reactions. For instance, 5,6-dichloro-3-nitropyrazinamine, a related compound, was synthesized and found to participate in nucleophilic displacement, acetylation, bromo-deamination, and the formation of condensed ring systems . These reactions are indicative of the reactivity patterns that could be expected for 5-Chloro-6-methylpyrazine-2-carboxylic acid, suggesting potential for further functionalization and derivatization.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives are influenced by their molecular structures. For example, the presence of a carboxylic acid group in pyrazinecarboxylic acids leads to the formation of specific hydrogen bond patterns in their crystal structures, which can affect their solubility, melting points, and other physical properties . The substitution of hydrogen atoms by chlorine or methyl groups can significantly alter the electronic properties and reactivity of the pyrazine ring, which in turn affects the overall properties of the compound .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Pharmaceutical Intermediates

CMPA serves as an important intermediate in the pharmaceutical industry. Its derivatives have been studied for their antimycobacterial, antifungal, and photosynthesis-inhibiting activities. For instance, condensation of CMPA or its derivatives with ring-substituted anilines yielded a series of amides showing significant antituberculotic activity against Mycobacterium tuberculosis and notable lipophilicity. Some derivatives exhibited antifungal effects, although with varying efficacy, and were identified as potent inhibitors of oxygen evolution in spinach chloroplasts, highlighting their potential as biochemical tools or drug leads (Doležal et al., 2002).

Biocatalysis for Sustainable Production

Innovations in biocatalysis highlight the utility of CMPA in environmentally friendly production processes. A study demonstrated the high-yield, plasmid-free biocatalytic production of 5-methylpyrazine-2-carboxylic acid, a closely related compound, using engineered Escherichia coli strains. This research not only underscores the relevance of CMPA and its derivatives in green chemistry but also opens avenues for the sustainable synthesis of pharmaceutical intermediates, potentially extending to CMPA itself (Gu et al., 2020).

Regioselective Hydroxylation and Cross-Coupling Reactions

The structural modification of CMPA through chemical reactions such as regioselective hydroxylation and cross-coupling has been explored. These modifications aim to enhance the compound's utility by introducing functional groups that can interact more effectively in biological systems or further chemical synthesis. For example, novel methodologies for the regioselective hydroxylation of pyrazine carboxylic acids, including CMPA, facilitated the production of hydroxylated derivatives, showcasing the compound's versatility as a chemical scaffold (Tinschert et al., 2000).

Supramolecular Chemistry and Crystal Engineering

CMPA and its derivatives also find applications in supramolecular chemistry and crystal engineering, where they contribute to the development of novel materials with specific physical or chemical properties. The ability of CMPA derivatives to form specific crystal structures or engage in hydrogen bonding can be leveraged in the design of new molecular assemblies, potentially useful in catalysis, separation processes, or as molecular sensors (Vishweshwar et al., 2002).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Wirkmechanismus

Target of Action

5-Chloro-6-methylpyrazine-2-carboxylic Acid is a synthetic intermediate for various pharmaceuticals . .

Mode of Action

It is known to be a reactant in the preparation of pyrimidinecarboxamides and pyrazinecarboxamides , which are used for treating inflammatory conditions

Biochemical Pathways

As a reactant in the preparation of pyrimidinecarboxamides and pyrazinecarboxamides

Result of Action

As a reactant in the preparation of pyrimidinecarboxamides and pyrazinecarboxamides , it may contribute to the therapeutic effects of these compounds in treating inflammatory conditions.

Action Environment

It is noted that this compound should be stored in an inert atmosphere at room temperature , suggesting that certain environmental conditions are necessary for its stability.

Eigenschaften

IUPAC Name |

5-chloro-6-methylpyrazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c1-3-5(7)8-2-4(9-3)6(10)11/h2H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWONLNJXMKSZGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

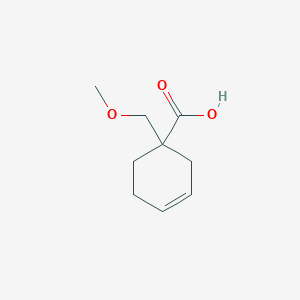

CC1=NC(=CN=C1Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

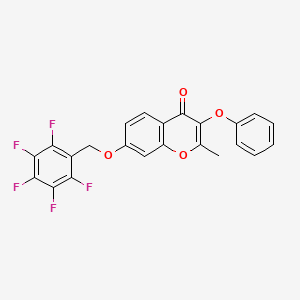

![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2526622.png)

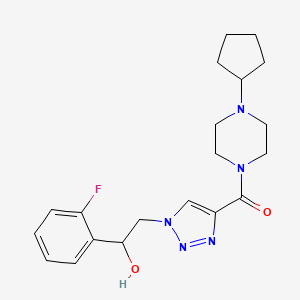

![N-(2,5-difluorophenyl)-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2526627.png)

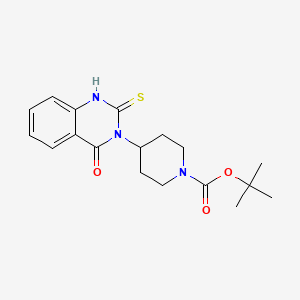

![2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-cyclopropylacetamide](/img/structure/B2526631.png)

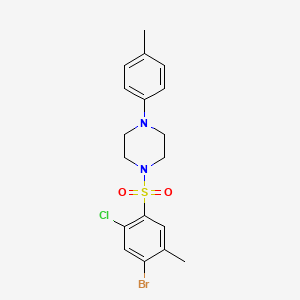

![5-Chloro-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid](/img/structure/B2526634.png)

![5-((2-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2526638.png)

![N-(4-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2526644.png)